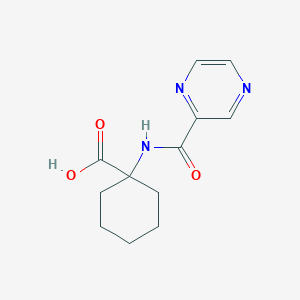
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid
Descripción
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is a compound that features a pyrazine ring attached to a cyclohexane ring via a carboxamide linkage
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-(pyrazine-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-10(9-8-13-6-7-14-9)15-12(11(17)18)4-2-1-3-5-12/h6-8H,1-5H2,(H,15,16)(H,17,18) |
Clave InChI |
YOAPQXPDZOWOGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexanecarboxylic acid. One common method involves the use of thionyl chloride to convert the carboxylic acids into their corresponding acyl chlorides, which then react with amines to form the desired carboxamides . The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. For example, in the context of its antitubercular activity, the compound may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase . This disruption in fatty acid synthesis can hinder the growth and replication of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares the pyrazine ring structure.
Pyrazinecarboxamide: Another compound with a similar structure and potential biological activity.
Uniqueness
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is unique due to the presence of both the pyrazine and cyclohexane rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


